Benzoic acid, 4-methyl-, [4-(methoxycarbonyl)phenyl]methyl ester
Description
Benzoic acid, 4-methyl-, [4-(methoxycarbonyl)phenyl]methyl ester (CAS: N/A) is a benzoic acid derivative featuring a methyl group at the 4-position and a benzyl ester moiety substituted with a methoxycarbonyl group at the para position of the phenyl ring. This compound has been identified in the methanol extract of Cyperus aucheri Jaub., where it is associated with diverse biological activities, including antioxidant, anticancer, antimicrobial, and anti-inflammatory properties . Its structure combines hydrophobic (methyl) and polar (ester and methoxycarbonyl) groups, influencing its solubility and reactivity.
Properties
CAS No. |
55044-52-5 |
|---|---|
Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
(4-methoxycarbonylphenyl)methyl 4-methylbenzoate |
InChI |
InChI=1S/C17H16O4/c1-12-3-7-15(8-4-12)17(19)21-11-13-5-9-14(10-6-13)16(18)20-2/h3-10H,11H2,1-2H3 |
InChI Key |
KUNUTDVIDIBBOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of Sulfonic Derivative Intermediate
A key intermediate in the synthesis is a sulfonic derivative of formula (II), prepared by reacting alkyl salicylate (formula IV) with a sulfonyl chloride (R1SO2Cl) in the presence of a base in an organic solvent.
- Solvents: Aromatic chlorinated hydrocarbons, alkyl acetates, haloalkanes, or ketones such as toluene, xylene, ethyl acetate, acetone, methyl ethyl ketone, chlorobenzene, methylene chloride.
- Temperature: Typically between -20°C and 50°C, preferably 0°C to 30°C.
- Reagents: 1–2 equivalents of sulfonyl chloride and 1–2 equivalents of base per equivalent of alkyl salicylate.
- Bases: Alkali metal oxides, hydroxides, carbonates, bicarbonates (e.g., sodium, potassium, lithium salts), or tertiary amines such as triethylamine, diisopropylethylamine, N-methylmorpholine, diazabicyclooctane.
- The sulfonic derivative is obtained in yields typically greater than 80%.
- Purification can be achieved by crystallization from solvents like n-hexane, methanol, ethanol, isopropanol, or n-butanol.
Palladium or Nickel-Catalyzed Cross-Coupling Reaction
The core step is the cross-coupling of the sulfonic derivative with an arylzinc compound (formula III) to form the biphenyl ester.
- Palladium(0) or nickel(0) species, which may be elemental metals or complexes.
- Common catalysts include Pd acetate, Pd chloride, Ni acetate, Ni chloride.
- Ligands used are phosphorous(III) derivatives such as triphenylphosphine, tritolyphosphine, tributylphosphine, 1,2-bis-diphenylphosphinoethane, bis-diphenylphosphino-ferrocene.
- Catalysts can be preformed complexes or generated in situ by reduction of Pd(II) or Ni(II) salts using reducing agents like magnesium, zinc, n-butyllithium, triethylamine, or triphenylphosphine.
- Solvents: Aromatic hydrocarbons (toluene, xylene), aliphatic ethers (methyl tert-butyl ether), alicyclic hydrocarbons (tetrahydrofuran), or mixtures.
- Temperature: 0°C to 150°C, preferably 20°C to 80°C.
- Stoichiometry: 1 to 2 equivalents of arylzinc reagent per equivalent of sulfonic derivative; Pd or Ni catalyst loading of 0.01 to 0.05 equivalents (preferably 0.02).
- Time: Reaction times vary but generally proceed until completion as monitored by chromatographic methods.
- The biphenyl ester product is typically obtained in yields exceeding 70%.
- Work-up involves filtration, aqueous phase separation, solvent evaporation, and drying.
- Further purification can be done by crystallization or silica gel chromatography.
Preparation of Arylzinc Reagents
Arylzinc compounds used in the cross-coupling are prepared from corresponding aryl halides via transmetallation or direct insertion methods, following established organometallic protocols.
Optional Saponification
The biphenyl ester can be saponified under basic conditions to yield the corresponding 2-(4-methylphenyl)benzoic acid if desired.
Data Table Summarizing Key Parameters
| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Sulfonic derivative formation | Alkyl salicylate + R1SO2Cl + base in organic solvent | -20 to 50 (0-30 preferred) | >80 | Solvents: toluene, xylene, ethyl acetate, etc. |
| Cross-coupling reaction | Sulfonic derivative + arylzinc + Pd(0)/Ni(0) catalyst + ligand | 0 to 150 (20-80 preferred) | >70 | Catalyst loading 1-5 mol%; solvents: toluene, THF |
| Arylzinc preparation | From aryl halides via organometallic methods | Ambient to reflux | Variable | Standard organozinc synthesis methods |
| Purification | Filtration, phase separation, evaporation, chromatography | Ambient | — | Optional crystallization or silica gel chromatography |
| Saponification (optional) | Base hydrolysis of ester | Ambient to reflux | High | Converts ester to acid |
Research Outcomes and Analysis
- The method provides a cost-effective route to 2-(4-methylphenyl)benzoic acid esters starting from inexpensive and readily available materials such as methyl salicylate.
- The use of palladium or nickel catalysts with phosphine ligands enables high selectivity and yields in the cross-coupling step, overcoming limitations of earlier methods that showed low selectivity (e.g., 47% yield in Ni-mediated coupling reported in Tetrahedron, 1998).
- The reaction conditions are mild and adaptable, allowing scale-up potential for industrial synthesis.
- The sulfonic derivative intermediate is stable and isolable, facilitating purification and handling.
- The overall synthetic strategy aligns with green chemistry principles by minimizing harsh reagents and maximizing atom economy.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Methoxycarbonyl)phenyl]methyl p-toluate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-methylbenzoic acid derivatives.
Reduction: Formation of [4-(hydroxymethyl)phenyl]methyl p-toluate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Benzoic acid derivatives have been extensively studied for their biological activities. The ester form of benzoic acid has shown potential in:
- Antimicrobial Activity : Studies have indicated that benzoic acid derivatives exhibit antimicrobial properties against various pathogens. For instance, the compound has been evaluated for its efficacy against bacterial strains, demonstrating significant inhibitory effects .
- Anti-inflammatory Effects : Research has highlighted the anti-inflammatory potential of benzoic acid derivatives, suggesting they may be beneficial in treating inflammatory conditions. The mechanism often involves the inhibition of pro-inflammatory cytokines .
- Drug Delivery Systems : The compound can be utilized in drug formulation as a prodrug. Its ester functionality allows for controlled release and improved solubility of active pharmaceutical ingredients (APIs) in aqueous environments .
Material Science Applications
In materials science, benzoic acid derivatives are explored for their roles in:
- Polymer Chemistry : The compound is used as a building block in the synthesis of polymers and copolymers. Its incorporation can enhance thermal stability and mechanical properties of the resulting materials .
- Coatings and Adhesives : Due to its chemical structure, it can serve as an additive in coatings and adhesives to improve adhesion properties and resistance to environmental factors .
Organic Synthesis Applications
This compound is also significant in organic synthesis:
- Synthetic Intermediates : It functions as an intermediate in the synthesis of complex organic molecules. For example, it can be transformed into various functionalized compounds through nucleophilic substitution reactions .
- Catalysis : The compound can act as a catalyst or catalyst precursor in organic reactions, facilitating transformations such as esterification and acylation reactions .
Data Table: Summary of Applications
Case Studies
-
Antimicrobial Study :
A recent study evaluated the antimicrobial efficacy of various benzoic acid derivatives against common pathogens. The results showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in pharmaceutical formulations aimed at treating infections . -
Polymer Development :
In a study focusing on polymer blends, researchers incorporated benzoic acid derivatives into polyvinyl chloride (PVC) to enhance its thermal stability. The modified PVC demonstrated improved mechanical properties and resistance to thermal degradation compared to unmodified samples . -
Synthesis of Functionalized Compounds :
A research project involved using this compound as a precursor for synthesizing novel isoxazole derivatives with potential anti-cancer properties. The synthetic route employed various reaction conditions to optimize yield and purity, showcasing the versatility of this compound in organic synthesis .
Mechanism of Action
The mechanism of action of [4-(Methoxycarbonyl)phenyl]methyl p-toluate involves its interaction with various molecular targets, primarily through its ester functional group. The ester linkage can undergo hydrolysis, releasing the corresponding alcohol and acid, which can then participate in further biochemical reactions. The compound’s methoxycarbonyl group also allows it to engage in hydrogen bonding and other non-covalent interactions, influencing its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparison
Table 1: Key Structural Features of Comparable Benzoic Acid Esters
Key Observations :
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The target compound’s higher molecular weight and bulky substituents reduce water solubility compared to methylparaben.
- The methoxycarbonyl group increases polarity, but the benzyl ester moiety counterbalances this, resulting in moderate lipophilicity.
Key Observations :
- The target compound’s broad bioactivity profile may stem from its unique ester and methoxycarbonyl groups, which could interact with cellular targets like enzymes or membranes.
- Methylparaben’s hydroxyl group contributes to its preservative action via membrane disruption in microbes.
Q & A
Q. Basic
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase (acetonitrile:water 70:30 + 0.1% TFA). Flow rate: 1.0 mL/min; UV detection at 254 nm.
- GC-MS : Non-polar column (DB-5MS) with temperature ramp (50°C to 280°C at 10°C/min). Validate with internal standards (e.g., methyl stearate). Optimize split ratios to minimize decomposition .
What mechanistic insights can be derived from the substituent positions for its use as a synthetic intermediate?
Advanced
The 4-methyl group enhances steric hindrance, directing electrophilic substitution to the para position. The methoxycarbonyl group acts as an electron-withdrawing meta-director, influencing cross-coupling reactions (e.g., Suzuki-Miyaura). Computational studies (M06-2X/def2-TZVP) can map Fukui indices to predict reactive sites for functionalization .
How does the compound’s electronic structure influence its UV-Vis absorption properties?
Advanced
The conjugated ester and aromatic system result in π→π* transitions (~270 nm) and n→π* transitions (~310 nm). TD-DFT calculations (CAM-B3LYP/cc-pVDZ) simulate electronic spectra. Solvatochromic shifts in polar solvents (e.g., ethanol vs. hexane) validate computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
